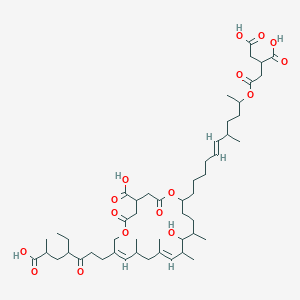
Actinoplanic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Actinoplanic Acid A is typically isolated from the fermentation broth of Actinoplanes species and Streptomyces species . The isolation process involves culturing the bacteria in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinoplanes species and Streptomyces species. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification using advanced chromatographic methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Actinoplanic Acid A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Alkohole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anticancer Potential:
Actinoplanic acid A has been identified as a potent inhibitor of Ras farnesyltransferase, an enzyme implicated in cancer cell proliferation. The inhibition of this enzyme is significant because Ras GTPase is one of the most prevalent oncogenes targeted in anticancer drug development. Although farnesyltransferase inhibitors have not yet led to approved therapies, this compound's unique structure and mechanism of action suggest it could be a valuable candidate for further research into cancer treatments .
2. Synergistic Antifungal Activity:
Research has demonstrated that this compound exhibits synergistic effects when combined with rapamycin, enhancing its antifungal activity. This combination therapy approach can be particularly useful in treating fungal infections that are resistant to conventional treatments. The co-localization of the biosynthetic gene clusters for both compounds in Streptomyces rapamycinicus suggests an evolutionary advantage in producing these compounds together to combat multiple targets simultaneously .
3. Cytotoxic Properties:
this compound has also shown cytotoxic effects against various cell lines, indicating its potential use as an anticancer agent beyond its role as a farnesyltransferase inhibitor. The structural features of this compound contribute to its ability to disrupt cellular processes, making it a compound of interest for further pharmacological studies .
Agricultural Applications
1. Biopesticide Development:
The antifungal properties of this compound can be harnessed in agricultural settings as a biopesticide. Its ability to inhibit fungal growth could provide an environmentally friendly alternative to synthetic fungicides, promoting sustainable agricultural practices. The exploration of this compound's efficacy against plant pathogens is an area ripe for research .
Biotechnological Applications
1. Genome Mining and Synthetic Biology:
The discovery of the biosynthetic pathway for this compound through genome mining techniques has opened avenues for synthetic biology applications. By manipulating the genetic pathways responsible for its production, researchers can potentially enhance yields or create novel derivatives with improved bioactivity. This approach underscores the importance of understanding microbial secondary metabolism for drug discovery and development .
Case Studies and Research Findings
Wirkmechanismus
Actinoplanic Acid A exerts its effects by inhibiting farnesyl-protein transferase, an enzyme that catalyzes the transfer of a farnesyl group to target proteins . This inhibition prevents the proper functioning of proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth . The molecular targets include proteins such as Ras, which play a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Actinoplanic Acid B: Another macrocyclic polycarboxylic acid with similar inhibitory effects on farnesyl-protein transferase.
Manumycin A: A compound with similar biological activity, isolated from Streptomyces species.
Farnesyltransferase Inhibitor III: A synthetic compound that inhibits farnesyl-protein transferase.
Uniqueness: Actinoplanic Acid A is unique due to its specific structure and potent inhibitory effects on farnesyl-protein transferase. Its ability to inhibit this enzyme selectively, without affecting other related enzymes, makes it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C51H80O16 |
|---|---|
Molekulargewicht |
949.2 g/mol |
IUPAC-Name |
2-[2-[(E)-11-[(14E,18Z)-4-carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24- |
InChI-Schlüssel |
ZJCPEIGQYKMZFE-PXQKRTIOSA-N |
Isomerische SMILES |
CCC(CC(C)C(=O)O)C(=O)CC/C/1=C/C(C/C(=C/C(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCC/C=C/C(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)/C)C |
Kanonische SMILES |
CCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C |
Synonyme |
actinoplanic acid A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















